(Z)-N-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13(24)21-15-6-10-17(11-7-15)23-19(25)18(27-20(23)26)12-14-4-8-16(9-5-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVANWKMUFWGHV-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin.
Mode of Action
The compound interacts with tyrosinase in a competitive manner, binding to the active site of the enzyme and inhibiting its activity. This interaction is facilitated by the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold in the compound, which acts as a core inhibitory structure.
Biochemical Pathways
The inhibition of tyrosinase leads to a decrease in melanin production. Melanin is a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, the compound effectively reduces melanin synthesis, leading to lighter skin pigmentation.
Biochemical Analysis
Biochemical Properties
The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor. It binds to the active site of the enzyme, preventing the normal substrate from interacting with the enzyme. This interaction is characterized by high binding affinities.
Cellular Effects
In B16F10 melanoma cells, the compound significantly inhibits intracellular melanin contents in a concentration-dependent manner. It influences cell function by inhibiting cellular tyrosinase activity and melanin generation.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with the active site of tyrosinase. This results in the inhibition of the enzyme, leading to decreased melanin production.
Biological Activity
(Z)-N-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound that belongs to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation reaction between appropriate aldehydes and thiazolidinone derivatives. The reaction yields a series of compounds that exhibit varying degrees of cytotoxicity against different cancer cell lines .
Cytotoxicity
Numerous studies have investigated the cytotoxic effects of thiazolidinone derivatives, including our compound of interest. The compound has shown moderate cytotoxic activity against various cancer cell lines:
- K562 (Chronic Myelogenous Leukemia) : The compound exhibited IC50 values indicating significant inhibitory effects on cell proliferation.
- MCF7 (Breast Cancer) : Similar to K562, MCF7 cells also displayed sensitivity to the compound, reinforcing its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often influenced by their structural components. Key findings include:
- Dimethylamino Group : The presence of the dimethylamino substituent on the benzylidene moiety enhances the cytotoxicity of the compound.
- Phenyl Substituents : Variations in phenyl substituents have been shown to affect the potency against specific cancer cell lines. For instance, modifications on the phenyl ring can lead to improved activity against leukemia and breast cancer cells .
Case Studies
- Cytotoxic Evaluation : A study conducted by Nguyen et al. synthesized several thiazolidinone derivatives, including our compound. They assessed cytotoxicity using MTT assays against K562 and MCF7 cell lines, reporting IC50 values that confirm moderate activity against these targets .
- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. This apoptotic effect was noted in various studies focusing on related thiazolidinone structures .
Data Tables
| Compound Name | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | K562 | 15.3 | Moderate cytotoxicity |
| This compound | MCF7 | 18.7 | Moderate cytotoxicity |
Scientific Research Applications
(Z)-N-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a chemical compound with a thiazolidinone core, recognized for its various biological activities. Its structure includes a thioxothiazolidine ring, a dimethylamino-benzylidene moiety, and an acetamide group, all of which contribute to its potential pharmacological properties. The presence of these functional groups suggests the compound can interact with different biological targets, making it a candidate for medicinal chemistry research.
Synthesis
The synthesis of This compound typically requires multi-step organic reactions. A general synthetic route may include:
- Condensation
- Cyclization
- Thionation
These steps require careful control of reaction conditions and purification techniques to obtain high yields of the desired compound.
Potential applications
The potential applications of This compound span various fields:
- Medicinal Chemistry: The compound can be further investigated for interactions with various biological targets.
- Scientific Research: The compound is a versatile chemical compound that can be used in scientific research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 4-(dimethylamino)benzylidene group introduces strong electron-donating properties, which may enhance solubility and intermolecular interactions compared to the 3,4-dimethoxybenzylidene group in the reference compound . Methoxy groups are moderately electron-donating but less polar than dimethylamino substituents. The N-(4-phenyl)acetamide in the target compound differs from the N-(p-tolyl)acetamide in the reference compound. The absence of a methyl group (p-tolyl) may reduce steric hindrance in the target molecule.
Molecular Weight and Complexity: The reference compound has a higher molecular weight (428.5 g/mol) due to additional methoxy groups and a p-tolyl moiety.
Similarities:
- Both compounds share the 4-oxo-2-thioxothiazolidin-3-yl core, a scaffold known for inhibiting enzymes like tyrosine kinases or bacterial dihydrofolate reductase .
- The Z-configuration of the benzylidene double bond is conserved, which is critical for maintaining planar geometry and binding to biological targets.
Differences:
- Electronic Properties: The dimethylamino group in the target compound may enhance π-π stacking interactions with aromatic residues in proteins, whereas methoxy groups in the reference compound prioritize hydrogen bonding.
- Solubility: The dimethylamino group’s polarity likely increases aqueous solubility compared to the methoxy-dominated reference compound.
Research Findings and Limitations
- Available Data : The reference compound (CAS 681481-08-3) lacks reported biological activity data, limiting direct functional comparisons. Structural analysis relies on substituent chemistry and computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
